molecular formula C8H7ClN2O B2522251 2-Amino-3-chloro-4-methoxybenzonitrile CAS No. 1936404-77-1

2-Amino-3-chloro-4-methoxybenzonitrile

Cat. No.: B2522251
CAS No.: 1936404-77-1
M. Wt: 182.61
InChI Key: XXCZWYZDFDGFHQ-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile and contains functional groups such as an amino group, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-methoxybenzonitrile typically involves the nitration of 3-chloro-4-methoxyaniline followed by reduction and subsequent cyanation. One common method includes:

    Nitration: 3-Chloro-4-methoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitro-3-chloro-4-methoxyaniline.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyanation: Finally, the amino group is converted to a nitrile group using a cyanating agent like copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-amino-4-methoxybenzonitrile, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-chloro-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the amino and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzonitrile: Similar structure but lacks the methoxy group.

    3-Amino-4-methoxybenzonitrile: Similar structure but lacks the chloro group.

    2-Amino-3-methoxybenzonitrile: Similar structure but lacks the chloro group.

Uniqueness

2-Amino-3-chloro-4-methoxybenzonitrile is unique due to the presence of all three functional groups (amino, chloro, and methoxy) on the benzonitrile core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-amino-3-chloro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZWYZDFDGFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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